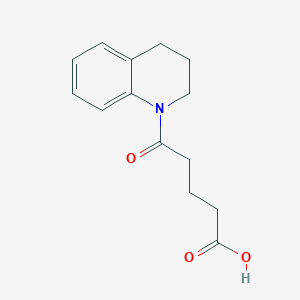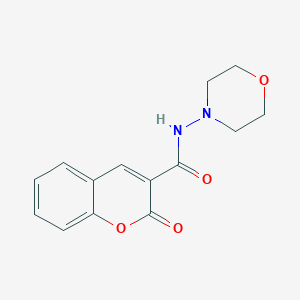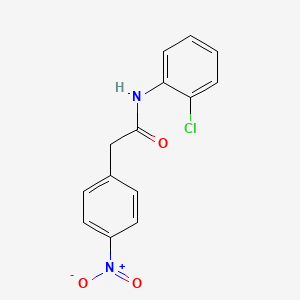![molecular formula C16H13BrN2O2 B5776413 4-{[3-(4-bromophenyl)acryloyl]amino}benzamide](/img/structure/B5776413.png)
4-{[3-(4-bromophenyl)acryloyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-(4-bromophenyl)acryloyl]amino}benzamide, commonly known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPA is a benzamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
BPA has been found to inhibit the activity of tubulin, a protein that plays a crucial role in cell division. BPA binds to the colchicine binding site on tubulin, preventing the polymerization of microtubules and ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
BPA has been found to have a selective cytotoxic effect on cancer cells, while sparing normal cells. BPA has also been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, BPA has been found to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPA has several advantages for lab experiments, including its selective cytotoxic effect on cancer cells, its ability to induce cell cycle arrest and apoptosis, and its potential as a photosensitizer in photodynamic therapy. However, BPA also has some limitations, including its low solubility in water and its potential toxicity to normal cells at high concentrations.
Direcciones Futuras
There are several future directions for BPA research, including the development of more efficient synthesis methods, the optimization of BPA as a photosensitizer in photodynamic therapy, and the investigation of BPA's potential as a diagnostic tool for cancer. Additionally, the use of BPA in combination with other chemotherapeutic agents or targeted therapies should be explored to improve its efficacy and reduce potential toxicity.
Métodos De Síntesis
BPA has been synthesized using various methods, including the reaction of 4-aminobenzamide with 4-bromocinnamaldehyde, followed by the reduction of the resulting intermediate using sodium borohydride. Another method involves the reaction of 4-aminobenzamide with 4-bromo-3-methoxyphenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure BPA.
Aplicaciones Científicas De Investigación
BPA has shown potential applications in various scientific research fields, including cancer research, drug discovery, and photodynamic therapy. BPA has been found to selectively accumulate in cancer cells, making it a potential candidate for cancer diagnosis and treatment. BPA has also been used as a photosensitizer in photodynamic therapy, which involves the use of light to activate the photosensitizer and induce cell death in cancer cells.
Propiedades
IUPAC Name |
4-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c17-13-6-1-11(2-7-13)3-10-15(20)19-14-8-4-12(5-9-14)16(18)21/h1-10H,(H2,18,21)(H,19,20)/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPPKUQDKLLIEL-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2E)-3-(4-bromophenyl)prop-2-enoyl]amino}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B5776355.png)

![ethyl 4-amino-8-(4-chlorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5776372.png)


![3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5776392.png)
![N,5-dimethyl-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5776412.png)

![N-(4-methoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5776420.png)

